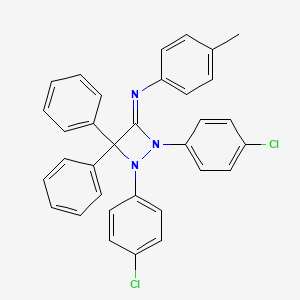
1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL-: is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes multiple aromatic rings and chlorine substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- typically involves multi-step organic reactions. The process begins with the preparation of the diazetidine core, followed by the introduction of the benzenamine and chlorophenyl groups. Common reagents used in these reactions include aniline derivatives, chlorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves precise control of temperature, pressure, and the use of advanced purification methods such as chromatography.
化学反应分析
Types of Reactions: BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways and mechanisms.
Medicine: In medicinal chemistry, BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
作用机制
The mechanism of action of BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.
相似化合物的比较
4,4’-Methylenebis(2-chloroaniline) (MOCA): Used as a curing agent in polyurethane production.
Benzenamine, 4,4’-methylenebis[2-chloro-]: Known for its use in industrial applications.
Uniqueness: BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
属性
CAS 编号 |
13896-19-0 |
|---|---|
分子式 |
C33H25Cl2N3 |
分子量 |
534.5 g/mol |
IUPAC 名称 |
1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine |
InChI |
InChI=1S/C33H25Cl2N3/c1-24-12-18-29(19-13-24)36-32-33(25-8-4-2-5-9-25,26-10-6-3-7-11-26)38(31-22-16-28(35)17-23-31)37(32)30-20-14-27(34)15-21-30/h2-23H,1H3 |
InChI 键 |
CYMDZQOVVAPCRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=C2C(N(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

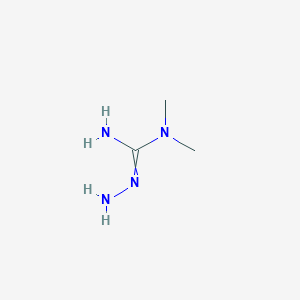
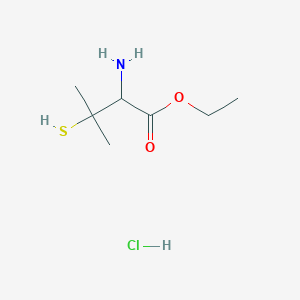


![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)
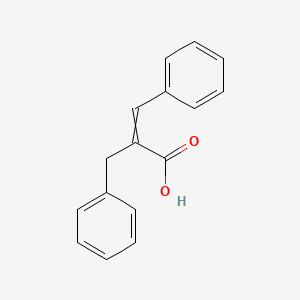
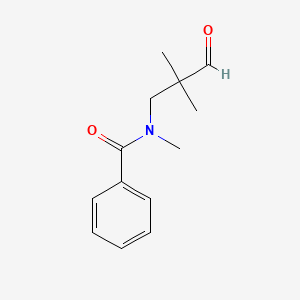
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
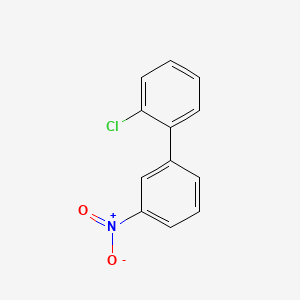
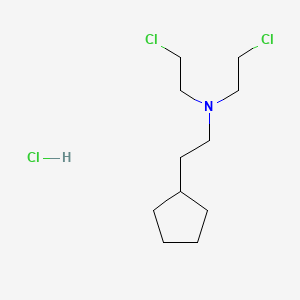
![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
